molecular formula C12H8BrFN2O B8009321 N-(5-Bromopyridin-3-yl)-3-fluorobenzamide

N-(5-Bromopyridin-3-yl)-3-fluorobenzamide

Cat. No.: B8009321
M. Wt: 295.11 g/mol
InChI Key: CYTCCNXETUYOMA-UHFFFAOYSA-N
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Description

N-(5-Bromopyridin-3-yl)-3-fluorobenzamide is an organic compound that belongs to the class of amides It consists of a 5-bromopyridin-3-yl group attached to a 3-fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromopyridin-3-yl)-3-fluorobenzamide can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the 5-bromopyridin-3-yl group and the 3-fluorobenzamide moiety . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromopyridin-3-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(5-Bromopyridin-3-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine and fluorine atoms in the molecule enhance its binding affinity and specificity towards these targets . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromopyridin-3-yl)-3-chlorobenzamide
  • N-(5-Bromopyridin-3-yl)-3-methylbenzamide
  • N-(5-Bromopyridin-3-yl)-3-nitrobenzamide

Uniqueness

N-(5-Bromopyridin-3-yl)-3-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its chemical stability and biological activity compared to its analogs .

Properties

IUPAC Name

N-(5-bromopyridin-3-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFN2O/c13-9-5-11(7-15-6-9)16-12(17)8-2-1-3-10(14)4-8/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTCCNXETUYOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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